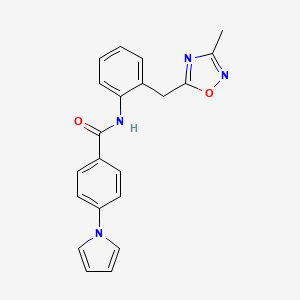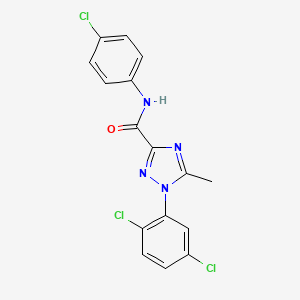
N-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- N-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a nitrogen-containing bicyclic compound.
- It is utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics.
- The quinoline nucleus is present in numerous biological compounds, including antimalarial, antimicrobial, antidepressant, antiviral, anticancer, and anti-inflammatory agents.
Synthesis Analysis
- Unfortunately, I don’t have access to specific synthetic routes for this compound. However, quinoline derivatives are commonly synthesized through various methods, including cyclization reactions, condensations, and modifications of existing quinoline scaffolds.
Molecular Structure Analysis
- The molecular formula of this compound is C20H12Cl3NO3 .
- It contains a quinoline nucleus with substituted chlorophenyl groups.
- The exact arrangement of atoms can be visualized using molecular modeling software or chemical databases.
Chemical Reactions Analysis
- Quinoline derivatives exhibit diverse biological activities, including antimalarial, antimicrobial, and anticancer effects.
- The antimicrobial activity depends on the substitution on the heterocyclic pyridine ring.
Physical And Chemical Properties Analysis
- Unfortunately, I don’t have specific data on the physical and chemical properties of this compound. However, you can find this information in relevant research papers or chemical databases.
科学的研究の応用
Synthesis and Characterization
- A study detailed the synthesis of triazole derivatives, including compounds similar to N-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide, through a multi-step process starting with 4-chlorobenzenamine. The reaction conditions were optimized, achieving yields up to 88%, and the products were characterized by NMR and MS techniques (Lian-Di Kan, 2015).
Applications in Corrosion Inhibition
- Research on 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole showed its high efficiency as a corrosion inhibitor for mild steel in acidic media, suggesting potential applications for similar triazole derivatives in protecting metals against corrosion. The study highlighted the compound's excellent inhibition performance, especially in hydrochloric acid, with efficiencies up to 99% (M. Lagrenée et al., 2002).
Antioxidant and Antimicrobial Activities
A series of triazole derivatives were synthesized and evaluated for their antioxidant and antiradical activities. The study found that certain triazole compounds exhibited promising antioxidant properties, highlighting the potential of N-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide and its analogs in this area (O. Bekircan et al., 2008).
Another study focused on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, demonstrating that some compounds showed good to moderate activities against various microorganisms. This suggests the potential utility of triazole derivatives, including N-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide, in developing new antimicrobial agents (H. Bektaş et al., 2007).
Safety And Hazards
- Safety data for this compound should be obtained from reliable sources such as Material Safety Data Sheets (MSDS) or chemical databases.
- Always handle chemicals with proper precautions and follow safety guidelines.
将来の方向性
- Researchers should explore the potential therapeutic applications of this compound further.
- Investigate its pharmacological properties, toxicity, and potential clinical uses.
- Consider structural modifications to enhance its efficacy and reduce side effects.
特性
IUPAC Name |
N-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N4O/c1-9-20-15(16(24)21-12-5-2-10(17)3-6-12)22-23(9)14-8-11(18)4-7-13(14)19/h2-8H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAZDMPVJDFGOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=C(C=CC(=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2761055.png)
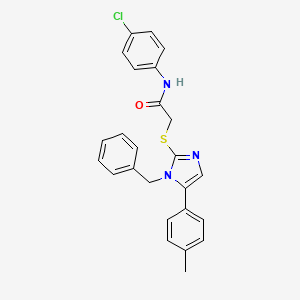
![(2-bromo-5-methoxyphenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2761058.png)
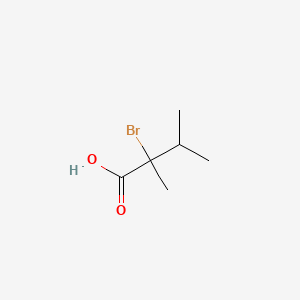
![4-Chloro-7-(4-methoxy-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2761061.png)
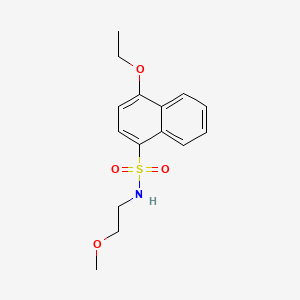
![N-(4-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2761065.png)
![Ethyl 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2761066.png)
![N-(3-chlorophenyl)-1-(4-chlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2761068.png)
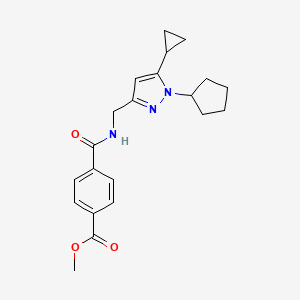
![N-(3,4-dichlorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2761073.png)
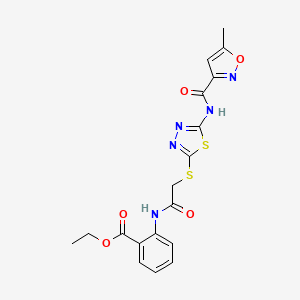
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2761075.png)
